N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide
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Overview
Description
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a naphthalene carboxamide moiety, and a cyclopropylcarbamoyl group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the benzothiazole intermediate with cyclopropyl isocyanate.
Attachment of the Naphthalene Carboxamide Moiety: The final step involves coupling the benzothiazole derivative with a naphthalene carboxylic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of a naphthalene moiety.
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-4-PHENYL-1,3-THIAZOL-5-YL)CYCLOPROPANE CARBOXAMIDE: Contains a thiazole ring and a phenyl group.
Uniqueness
N-(2-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a benzothiazole ring, a naphthalene carboxamide moiety, and a cyclopropylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19N3O2S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H19N3O2S2/c27-21(24-15-8-9-15)13-29-23-26-19-11-10-16(12-20(19)30-23)25-22(28)18-7-3-5-14-4-1-2-6-17(14)18/h1-7,10-12,15H,8-9,13H2,(H,24,27)(H,25,28) |
InChI Key |
QPQIMQJXGWSLPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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